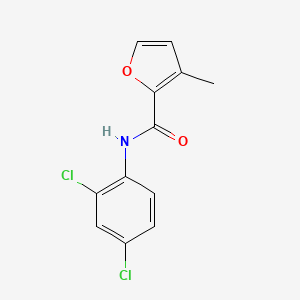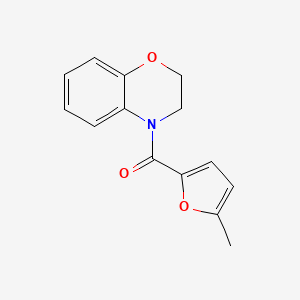
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DIMBOA-MF and has a molecular formula of C16H15NO3.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development.
Biochemical and physiological effects:
Studies have shown that 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone has anti-inflammatory and anti-cancer effects. It has also been found to have antioxidant properties and may help in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone in lab experiments include its potential as a natural pesticide and herbicide, as well as its anti-inflammatory and anti-cancer properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
The potential applications of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone in scientific research are vast. Some future directions for research include further investigation into its anti-inflammatory and anti-cancer properties, as well as its potential use as a natural pesticide and herbicide. Additionally, research could focus on the development of new synthetic compounds based on the structure of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone with improved properties and fewer limitations.
Conclusion:
In conclusion, 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone is a synthetic compound with potential applications in various fields of scientific research. Its anti-inflammatory and anti-cancer properties, as well as its potential as a natural pesticide and herbicide, make it an interesting compound for further investigation. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone can be synthesized using various methods. One of the commonly used methods is the reaction of 2-hydroxybenzaldehyde with 2-amino-5-methylfuran in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone.
Applications De Recherche Scientifique
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a pesticide and herbicide due to its natural occurrence in plants.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-6-7-13(18-10)14(16)15-8-9-17-12-5-3-2-4-11(12)15/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFHEUNXLPVJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylfuran-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
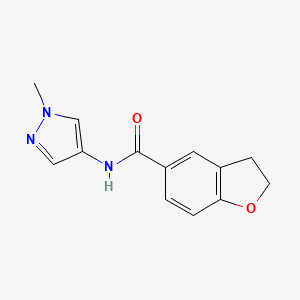
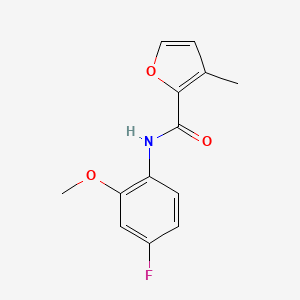
![3-(4-fluorophenyl)-N-[2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7539537.png)
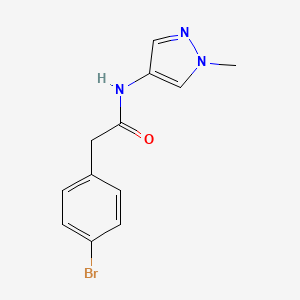
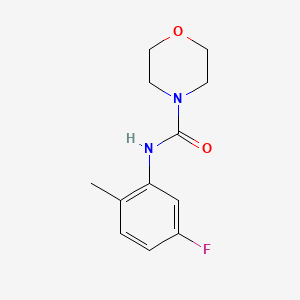
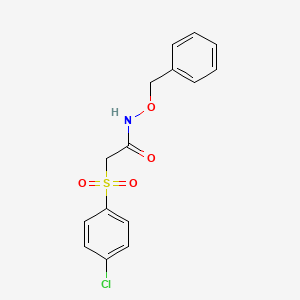
![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)

